10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that features an imidazole ring fused with a dioxoloacridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which is then fused with the dioxoloacridinone core. Common reagents used in these reactions include glyoxal and ammonia for the imidazole ring formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and protein function . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Uniqueness
10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its fused dioxoloacridinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
10-(1H-imidazol-2-yl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C19H19N3O3/c1-19(2)7-12-17(13(23)8-19)16(18-20-3-4-21-18)10-5-14-15(25-9-24-14)6-11(10)22-12/h3-6,16,22H,7-9H2,1-2H3,(H,20,21) |
InChI Key |
QLHLERFSRHHDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=NC=CN5)C(=O)C1)C |
Origin of Product |
United States |
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